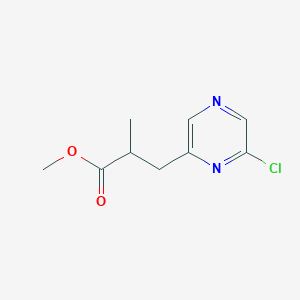
Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate is an organic compound with the molecular formula C12H13ClN2O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of 6-chloropyrazine-2-carboxylic acid.
Reduction: Formation of 3-(6-chloropyrazin-2-yl)-2-methylpropanol.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pyrazine ring can interact with amino acid residues in the enzyme, leading to inhibition of its activity. This interaction can affect various cellular pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(6-chloropyrazin-2-yl)benzoate
- 6-(4-azanyl-4-methyl-piperidin-1-yl)-3-(2,3-bis(chloranyl)phenyl)pyrazin-2-amine
- 2-(6-alkyl-pyrazin-2-yl)-1H-benzimidazole
Uniqueness
Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate is unique due to its specific ester functional group and the presence of a chlorine atom on the pyrazine ring. These structural features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different biological activities and synthetic utility, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H11ClN2O2/c1-6(9(13)14-2)3-7-4-11-5-8(10)12-7/h4-6H,3H2,1-2H3 |
InChI Key |
JAXDXANKKNMPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=CC(=N1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


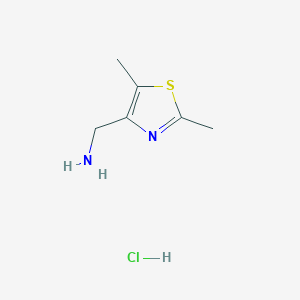
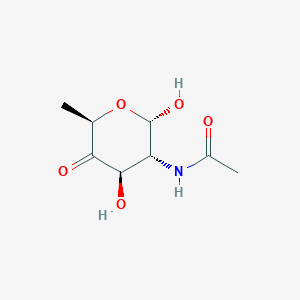

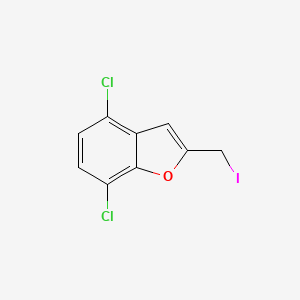
![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)
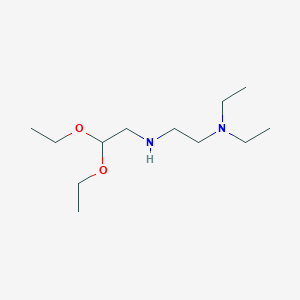
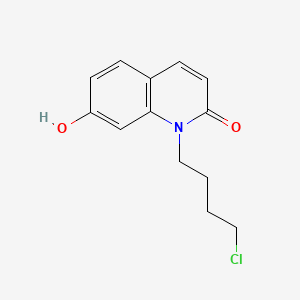
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)

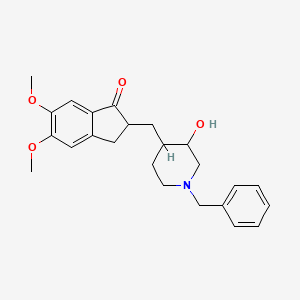
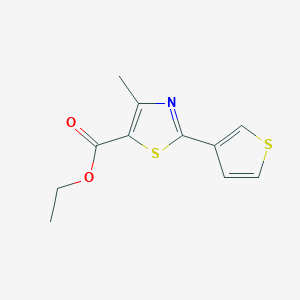
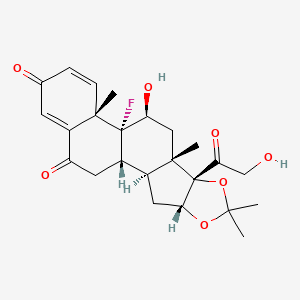
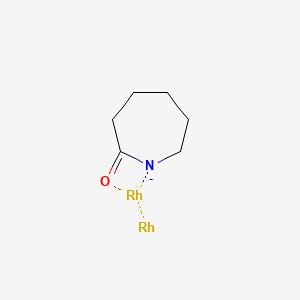
![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)
